molecular formula C8H13NO2 B15305768 6-Azaspiro[3.4]octane-5-carboxylic acid

6-Azaspiro[3.4]octane-5-carboxylic acid

Cat. No.: B15305768
M. Wt: 155.19 g/mol
InChI Key: PWHPPJBQIQMRIO-UHFFFAOYSA-N
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Description

6-Azaspiro[34]octane-5-carboxylic acid is a heterocyclic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octane-5-carboxylic acid can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different reagents and conditions . Another method involves the annulation of the four-membered ring . These methods typically require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable and reliable synthetic procedures. These methods are designed to produce the compound in large quantities while maintaining consistency in quality and purity .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases . The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome and the yield of the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[3.4]octane-5-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-8(2-1-3-8)4-5-9-6/h6,9H,1-5H2,(H,10,11)

InChI Key

PWHPPJBQIQMRIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNC2C(=O)O

Origin of Product

United States

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